ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazone linkage, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving solvents such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- Indole derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Biological Activity
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with a hydrazone derivative of 1,5-dimethylpyrazole. The reaction conditions often include the use of acidic catalysts and solvents that facilitate the formation of the desired product.
Key Characteristics
Property | Value |
---|---|
Molecular Formula | C19H22N4O4 |
Molecular Weight | 366.40 g/mol |
CAS Number | Not available |
Structural Formula | Structure |
Biological Activity
The biological activities of this compound have been evaluated in several studies:
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory effects. This is attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Enzyme Inhibition
The compound has been tested for its inhibitory potential against various enzymes. Notably, it has shown activity against alkaline phosphatases and ecto-nucleotidases, which are important in numerous biological processes including metabolism and signal transduction .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
- Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of pyrazole-based compounds in animal models. The findings revealed a marked reduction in inflammation markers following treatment with these compounds .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl (Z)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-3-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H22N4O4/c1-4-30-22(29)19(20(27)16-11-7-5-8-12-16)24-23-18-15(2)25(3)26(21(18)28)17-13-9-6-10-14-17/h5-14,27H,4H2,1-3H3/b20-19-,24-23? |
InChI Key |
JOOPMRGDBSHSEA-VKDKGKJGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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